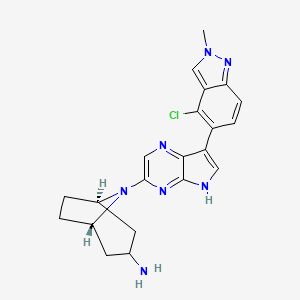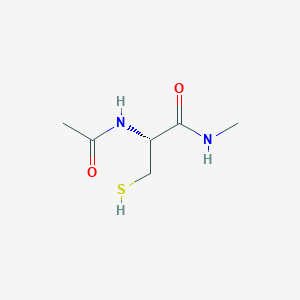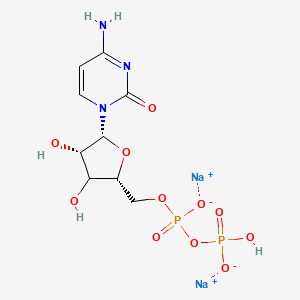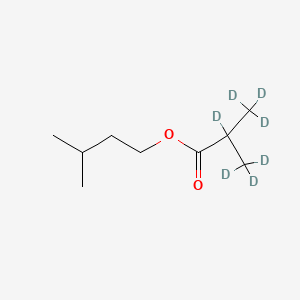
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester typically involves the reaction of azetidine with appropriate carboxylic acid derivatives. One common method includes the esterification of 1,2-azetidinedicarboxylic acid with tert-butyl alcohol under acidic conditions. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Chemical Reactions Analysis
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
1,2-Azetidinedicarboxylic acid, 2-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
1,2-Azetidinedicarboxylic acid, 3-methyl-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester: Another derivative with distinct properties and uses. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and suitability for certain applications.
Properties
Molecular Formula |
C9H14NO4- |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
JWJVSDZKYYXDDN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)








![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)


![[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)
